molecular formula C21H16F3NO3S B2942094 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether CAS No. 477869-59-3

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether

Cat. No. B2942094
CAS RN: 477869-59-3
M. Wt: 419.42
InChI Key: IYMCUNBGZOYQHJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving MNTPE are not explicitly mentioned in the search results. Given the presence of reactive functional groups in its structure, it can be inferred that MNTPE may participate in various chemical reactions .


Physical And Chemical Properties Analysis

MNTPE has a molecular weight of 419.42. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

High Yield Photoreagents for Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, which are unreactive in the dark under biological conditions but react quantitatively with amines upon irradiation. This characteristic makes them particularly useful in biochemistry for studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).

Advanced Polymeric Materials

The study of thiophenyl-substituted benzidines has led to the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences. These materials offer promising applications in the fields of optoelectronics and advanced coatings, showcasing the importance of sulfanyl and nitrobenzyl groups in developing high-performance polymers (Tapaswi et al., 2015).

Novel Thermally Stable Polymers

Research into novel diamines incorporating sulfone, ether, and amide structures has facilitated the development of thermally stable polyimides. These polymers, characterized by their robustness and high thermal stability, highlight the utility of incorporating specific functional groups for enhancing polymer properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Organocatalysis

A study on bifunctional organocatalysts, specifically 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, has shown high efficiency in catalyzing asymmetric Michael addition reactions. This research illustrates the potential of such compounds in synthetic organic chemistry, especially in enantioselective synthesis (Wang, Yu, Liu, & Peng, 2009).

Photochemical Reaction Mechanisms

Understanding the photochemical reactions of 2-nitrobenzyl compounds has implications for the development of photoprotective groups and light-sensitive materials. Such studies contribute to the broader field of photochemistry, with potential applications in the design of new materials and molecular devices (Il'ichev, Schwörer, & Wirz, 2004).

Mechanism of Action

The mechanism of action of MNTPE is not specified in the search results. The mechanism of action of a chemical compound typically refers to how it interacts with other molecules or systems, which can vary widely depending on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with MNTPE are not mentioned in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

1-(4-methylphenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3S/c1-14-5-8-18(9-6-14)29-20-10-7-15(11-19(20)25(26)27)13-28-17-4-2-3-16(12-17)21(22,23)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCUNBGZOYQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether

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